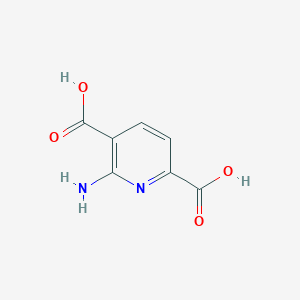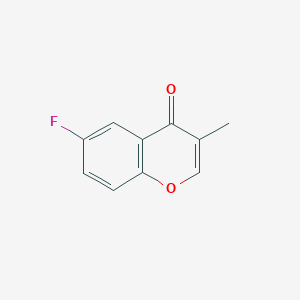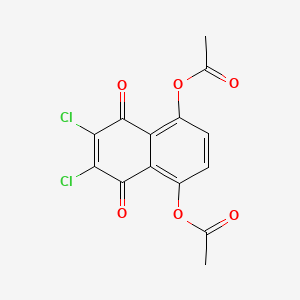![molecular formula C23H18ClN3O2S B12046246 N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 477332-80-2](/img/structure/B12046246.png)
N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-clorofenil)-2-{[3-(4-metilfenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}acetamida es un compuesto orgánico complejo que presenta un núcleo de quinazolinona, un grupo clorofenilo y una porción de sulfanilacetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-clorofenil)-2-{[3-(4-metilfenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}acetamida normalmente implica múltiples pasos:
Formación del núcleo de quinazolinona: Esto se puede lograr mediante la ciclación de derivados del ácido antranílico con aldehídos o cetonas apropiados en condiciones ácidas o básicas.
Introducción del grupo clorofenilo: Este paso implica la reacción de sustitución en la que se introduce un grupo clorofenilo en el núcleo de quinazolinona.
Formación de la porción de sulfanilacetamida: Esto implica la reacción del derivado de quinazolinona con un compuesto de tiol seguido de acilación para introducir el grupo acetamida.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión, pH) y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfánil, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden ocurrir en el núcleo de quinazolinona, convirtiendo potencialmente el grupo carbonilo en un grupo hidroxilo.
Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar en condiciones básicas.
Productos principales
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados hidroxilo del núcleo de quinazolinona.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química medicinal: Puede servir como un compuesto guía para el desarrollo de nuevos fármacos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Estudios biológicos: El compuesto se puede utilizar para estudiar las vías y mecanismos biológicos que involucran derivados de quinazolinona.
Aplicaciones industriales: Se puede utilizar en la síntesis de otras moléculas orgánicas complejas o como intermedio en la producción de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de N-(3-clorofenil)-2-{[3-(4-metilfenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}acetamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Se sabe que el núcleo de quinazolinona interactúa con varios objetivos biológicos, potencialmente inhibiendo la actividad enzimática o modulando la función del receptor. Los grupos clorofenilo y sulfanilacetamida pueden mejorar la afinidad y especificidad de unión del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- N-(3-amino-4-clorofenil)-3-[(4-metilfenil)sulfanil]propanamida
- 3-{[(4-clorofenil)sulfonil]amino}-N-(3-metilfenil)benzamida
Singularidad
N-(3-clorofenil)-2-{[3-(4-metilfenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}acetamida es única debido a su combinación específica de grupos funcionales y características estructurales. La presencia del núcleo de quinazolinona, el grupo clorofenilo y la porción de sulfanilacetamida proporciona un conjunto distinto de propiedades químicas y biológicas que lo diferencian de otros compuestos similares.
Propiedades
Número CAS |
477332-80-2 |
|---|---|
Fórmula molecular |
C23H18ClN3O2S |
Peso molecular |
435.9 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H18ClN3O2S/c1-15-9-11-18(12-10-15)27-22(29)19-7-2-3-8-20(19)26-23(27)30-14-21(28)25-17-6-4-5-16(24)13-17/h2-13H,14H2,1H3,(H,25,28) |
Clave InChI |
AYIVYBYTVLILBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12046183.png)

![4-Bromobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12046201.png)



![4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B12046224.png)
![2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B12046225.png)
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12046230.png)

![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B12046253.png)
![Dimethyl 1-(4-fluorobenzoyl)-6-methylpyrrolo[2,1-a]isoquinoline-2,3-dicarboxylate](/img/structure/B12046258.png)
![methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B12046266.png)
